1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride
CAS No.: 1423028-17-4
Cat. No.: VC2572646
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423028-17-4 |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | 1-(4-amino-3-ethylpiperidin-1-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-3-8-6-11(7(2)12)5-4-9(8)10;/h8-9H,3-6,10H2,1-2H3;1H |
| Standard InChI Key | MNAKWAVPBQARTB-UHFFFAOYSA-N |
| SMILES | CCC1CN(CCC1N)C(=O)C.Cl |
| Canonical SMILES | CCC1CN(CCC1N)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride is specifically identified through multiple standardized chemical identifiers. The compound is registered under CAS number 1423028-17-4, providing its unique chemical identity in international databases and research literature. This molecular entity belongs to the broader class of substituted piperidines, which have attracted significant attention in medicinal chemistry due to their versatile pharmacological properties. The specific arrangement of functional groups in this compound, particularly the positioning of the amino and ethyl substituents on the piperidine ring, contributes to its distinctive chemical behavior and reactivity patterns in various biochemical environments.
Molecular Characteristics
The compound possesses a well-defined molecular structure with specific physical and chemical parameters. It has a molecular formula of C9H19ClN2O and a precise molecular weight of 206.71 g/mol. Its formal IUPAC name is 1-(4-amino-3-ethylpiperidin-1-yl)ethanone;hydrochloride, which systematically describes its structural arrangement according to international chemical nomenclature standards. The molecular structure features a piperidine ring with strategic substitutions: an amino group at the 4-position, an ethyl group at the 3-position, and an acetyl (ethan-1-one) group attached to the nitrogen of the piperidine. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for research and industrial applications.
Structural Representation
The compound can be represented through various standardized chemical notations that facilitate its identification and analysis in computational chemistry and database searches. Its Standard InChI is InChI=1S/C9H18N2O.ClH/c1-3-8-6-11(7(2)12)5-4-9(8)10;/h8-9H,3-6,10H2,1-2H3;1H, while its Standard InChIKey is MNAKWAVPBQARTB-UHFFFAOYSA-N. The canonical SMILES notation, CCC1CN(CCC1N)C(=O)C.Cl, provides a linear representation of its two-dimensional structure that is particularly useful for computational chemistry applications. These standardized identifiers ensure consistent recognition of the compound across different chemical databases and research platforms.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride reflect its molecular structure and influence its behavior in various applications. As a hydrochloride salt, the compound typically appears as a crystalline solid with characteristic solubility patterns. The salt formation significantly enhances water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical formulations. The hydrochloride salt formation also provides improved stability during storage and handling, making it preferred for research applications. The compound's physical state and appearance are consistent with similar piperidine-based structures used in pharmaceutical research.
Chemical Reactivity
Synthesis and Production Methods
Synthetic Approaches
Biological Activity and Pharmacological Applications
Mechanism of Action Studies
The biological activity of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride centers on its interactions with specific molecular targets within biological systems. Research indicates that the compound's mechanism of action likely involves interaction with specific molecular targets that modulate neurotransmitter systems. These interactions potentially influence pain perception pathways and mood regulation mechanisms, making the compound particularly interesting for neurological and pain management research. The compound's structural features, especially the strategic positioning of functional groups on the piperidine scaffold, contribute to its affinity and selectivity for specific biological receptors or enzymes. Understanding these structure-activity relationships is crucial for developing optimized derivatives with enhanced potency and selectivity.
Comparison with Related Compounds
Structural Analogs
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride belongs to a broader family of substituted piperidine derivatives with varying biological activities. A notable structural analog is 1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride, which shares the core 4-amino-3-ethylpiperidine structure but contains a bulkier 5,6,7,8-tetrahydronaphthalen-2-yl substituent . Another related compound is 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride, which differs only in having a methyl rather than ethyl substituent at the 3-position. These structural variations result in distinct pharmacological profiles, with the ethyl substitution in our target compound influencing its chemical reactivity and biological interactions in unique ways compared to its methyl-substituted counterpart.
Activity Comparison Table
This comparison highlights how subtle structural modifications can significantly influence the chemical and biological properties of these piperidine derivatives. The ethyl substitution in our target compound represents a balanced approach between the smaller methyl group and the bulkier substitutions found in more complex analogs, potentially offering an optimal profile for specific research applications.
Research Applications and Industrial Utilization
Pharmaceutical Research Applications
In pharmaceutical research, 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride serves as a valuable tool for investigating various biochemical pathways and enzyme interactions. Researchers utilize this compound to probe specific molecular targets and elucidate mechanisms involved in pain perception and neurological functions. The compound's well-defined structure and reactivity make it suitable for structure-activity relationship studies, allowing medicinal chemists to systematically explore modifications that enhance biological activity or improve pharmacokinetic properties. Additionally, the compound serves as an important intermediate or building block in the synthesis of more complex pharmaceutical candidates targeting specific therapeutic areas. The research applications extend beyond direct therapeutic development to include fundamental studies of biochemical processes and receptor-ligand interactions.
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